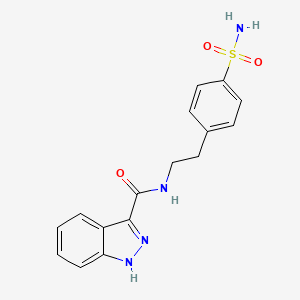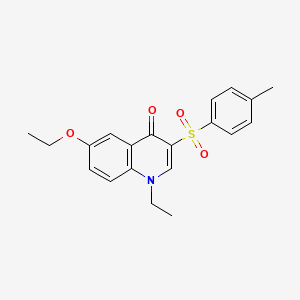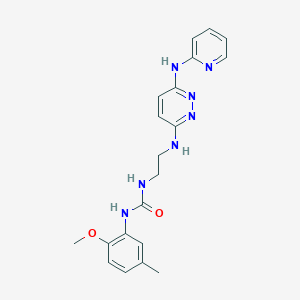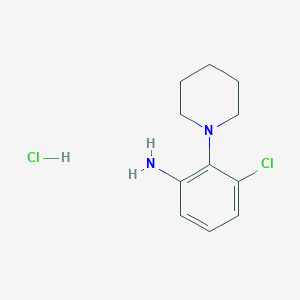
(E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C20H25N3O and its molecular weight is 323.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
- Microwave-Assisted Synthesis : The compound has been utilized in microwave-assisted synthesis methods to create new pyrazolopyridines with potential antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).
- Molecular Structure Analysis : It has been involved in the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, contributing to the understanding of molecular structures and spatial orientations in chemical compounds (Richter et al., 2009).
Pharmacological Studies
- Antagonist Properties in CB1 Receptor : This compound, in different variations, has been studied for its antagonist properties against CB1 cannabinoid receptors, which is crucial for understanding the receptor's interactions and potential therapeutic applications (Shim et al., 2002).
- Antitumor and Antimicrobial Activities : The compound has been a part of the synthesis of s-triazine derivatives, which were investigated for their potential in antitumor and antimicrobial applications, demonstrating its role in developing new therapeutic agents (Shawish et al., 2021).
Antimicrobial and Antifungal Research
- Development of Fused Pyran Derivatives : It has been used in the creation of a novel library of fused pyran derivatives, showcasing its role in the development of compounds with antibacterial, antituberculosis, and antimalarial activities (Kalaria et al., 2014).
- Investigation of Tautomerism : The compound has been instrumental in studying the tautomerism of aza heterocycles, providing insights into the stability and structural transformations of these compounds, which is vital for drug development and chemical synthesis (Gubaidullin et al., 2014).
Neuropharmacology and Receptor Studies
- Dopamine Receptor Ligands : Variations of the compound have been explored as selective high-affinity ligands at human dopamine D4 receptors, contributing to the development of potential treatments for neurological disorders (Rowley et al., 1997).
- Lanthanoid Complexes : The compound has been used in the formation of complexes with lanthanoids, aiding in the understanding of electronic spectra and hypersensitivity phenomena in coordination chemistry (Roy & Nag, 1978).
Biofilm and Enzyme Inhibition Studies
- Biofilm and MurB Inhibitors : It has played a role in the synthesis of novel hybrids that showed potent bacterial biofilm inhibition and significant inhibitory activities against MurB enzyme, highlighting its potential in addressing antibiotic resistance (Mekky & Sanad, 2020).
Eigenschaften
IUPAC Name |
(E)-1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-14-17(2)23(21-16)15-19-10-12-22(13-11-19)20(24)9-8-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGLBLDSFOXOGG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)C=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2659494.png)


![N-[[5-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide](/img/structure/B2659501.png)

![1-[3-[5-[(4-Methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2659503.png)
![N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide](/img/structure/B2659504.png)
![[(3,4-Dimethoxyphenyl)sulfonyl]acetic acid](/img/structure/B2659505.png)
![N-[(4-methylphenyl)methyl]-N-(prop-2-yn-1-yl)-[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B2659506.png)


![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B2659512.png)

